

Application Notes and Protocols: Reactions of Diethyl Bis(hydroxymethyl)malonate with Aldehydes

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Compound of Interest

Compound Name:	Diethyl bis(hydroxymethyl)malonate
Cat. No.:	B146577

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This document provides detailed application notes and protocols concerning the reaction conditions for **diethyl bis(hydroxymethyl)malonate** with aldehydes. A critical distinction is made between the well-known Knoevenagel condensation of diethyl malonate with aldehydes and the subsequent reactions of the resulting **diethyl bis(hydroxymethyl)malonate**.

Introduction

The reaction of active methylene compounds with aldehydes is a cornerstone of carbon-carbon bond formation in organic synthesis. While the Knoevenagel condensation of diethyl malonate with various aldehydes is extensively documented, the reactivity of its derivative, **diethyl bis(hydroxymethyl)malonate**, with aldehydes proceeds through different pathways. **Diethyl bis(hydroxymethyl)malonate** is synthesized from diethyl malonate and formaldehyde.^{[1][2]} This diol then serves as a versatile intermediate for creating more complex structures, such as heterocyclic compounds.^{[3][4]}

This guide focuses on two primary transformations:

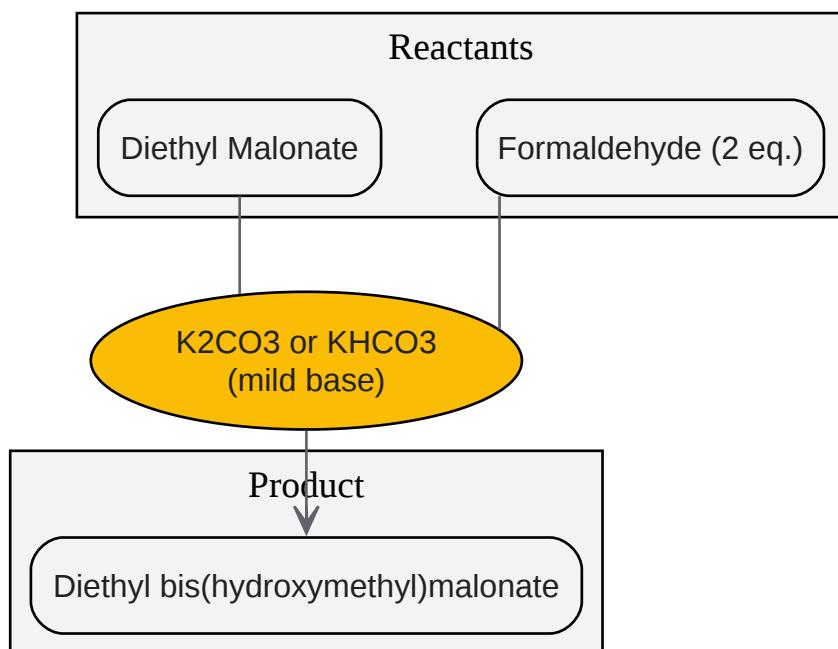
- The synthesis of **diethyl bis(hydroxymethyl)malonate** via the reaction of diethyl malonate with formaldehyde.

- The subsequent reaction of **diethyl bis(hydroxymethyl)malonate** with other aldehydes to form 1,3-dioxane derivatives.

Synthesis of Diethyl Bis(hydroxymethyl)malonate

The standard and well-documented method for synthesizing **diethyl bis(hydroxymethyl)malonate** is the base-catalyzed reaction of diethyl malonate with formaldehyde.^[1]

Reaction Scheme



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Caption: Synthesis of **Diethyl bis(hydroxymethyl)malonate**.

Quantitative Data for Synthesis

Reactant/ Product	Molar Ratio	Molecular Weight (g/mol)	Amount	Yield (%)	Purity (%)	Referenc e
Diethyl Malonate	1	160.17	160 g (1 mole)	-	>98%	[1]
Formaldehyd e	2	30.03	60 g (2 moles)	-	-	[1]
Potassium Bicarbonat e	0.08	100.12	8 g	-	-	[1]
Diethyl bis(hydroxy methyl)mal onate	-	220.22	148-161 g	67-73	-	[1]

Experimental Protocol: Synthesis of Diethyl Bis(hydroxymethyl)malonate[1]

Materials:

- Formaldehyde solution (assay to determine concentration)
- Potassium bicarbonate (KHCO_3)
- Diethyl malonate
- Saturated ammonium sulfate solution
- Diethyl ether
- Anhydrous sodium sulfate
- Isopropyl ether

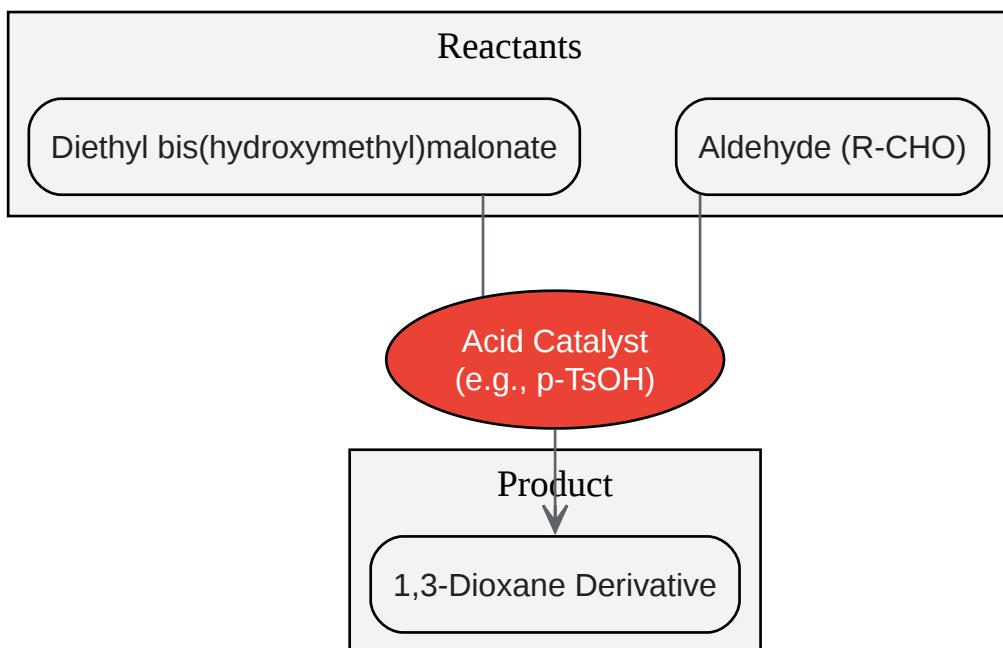
Procedure:

- In an 800-ml beaker placed in a water bath at 20°C, combine a formaldehyde solution equivalent to 60 g of formaldehyde (2 moles) and 8 g of potassium bicarbonate.
- With mechanical stirring, add 160 g (1 mole) of diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature between 25–30°C.
- Continue stirring for an additional hour after the addition is complete.
- Transfer the reaction mixture to a separatory funnel and add 320 ml of a saturated ammonium sulfate solution.
- Extract the mixture with 320 ml of diethyl ether.
- Dry the ethereal extract with 20 g of anhydrous sodium sulfate for 1 hour.
- Filter the dried solution and wash the sodium sulfate with 50 ml of anhydrous ether.
- Distill the ether from the filtrate until the liquid temperature reaches 45–50°C.
- Remove volatile materials under vacuum (20–30 mm) at 40°C until crystallization begins, and maintain for an additional 30 minutes.
- Add 500 ml of isopropyl ether and warm to 50°C to dissolve the product.
- Cool the solution in an ice bath with stirring to induce crystallization.
- Collect the crystals by filtration, wash with cold isopropyl ether, and air-dry. The yield is 148–161 g (67–73%).

Reaction of Diethyl Bis(hydroxymethyl)malonate with Aldehydes

Diethyl bis(hydroxymethyl)malonate is a useful reagent for preparing 1,3-dioxanes through its reaction with aldehydes and ketones.^[3] This reaction is an acid-catalyzed cyclocondensation.

Reaction Scheme

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Caption: Formation of 1,3-Dioxane Derivatives.

Generalized Reaction Conditions

Reactant 1	Reactant 2	Catalyst	Solvent	Temperature	Product
Diethyl bis(hydroxym ethyl)malonat e	Aldehyde (e.g., Benzaldehyd e)	Acid catalyst (e.g., p- toluenesulfoni c acid)	Aprotic solvent (e.g., Toluene, Benzene)	Reflux	1,3-Dioxane derivative

Generalized Experimental Protocol: Synthesis of 1,3-Dioxane Derivatives

Materials:

- **Diethyl bis(hydroxymethyl)malonate**
- Aldehyde (e.g., benzaldehyde)

- p-Toluenesulfonic acid (catalytic amount)
- Toluene
- Dean-Stark apparatus

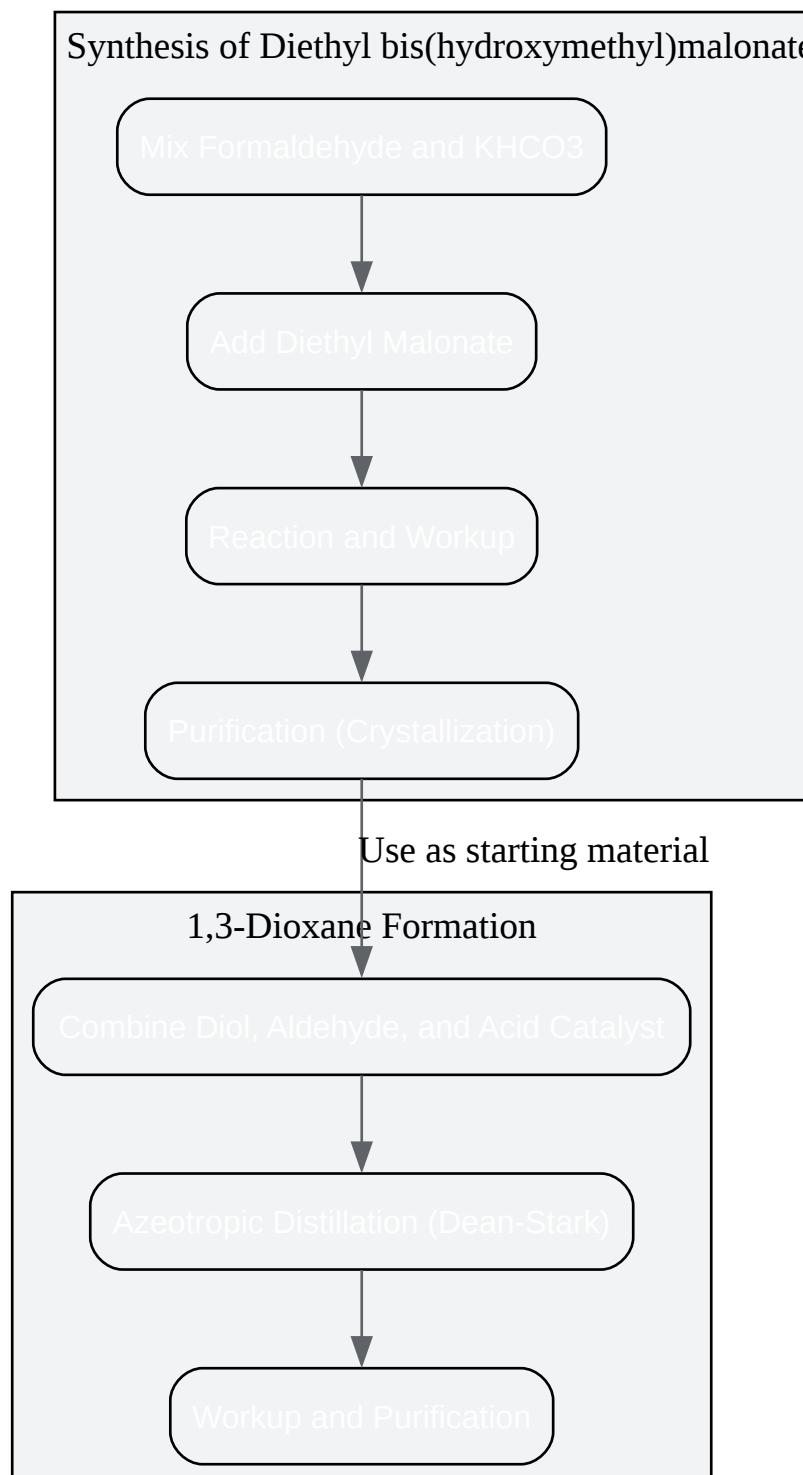
Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add **diethyl bis(hydroxymethyl)malonate** (1 equivalent), the aldehyde (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.
- Add a sufficient amount of toluene to dissolve the reactants.
- Heat the mixture to reflux and collect the water that azeotropically distills.
- Continue the reaction until no more water is collected in the Dean-Stark trap.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to obtain the desired 1,3-dioxane derivative.

Other Reactions

Diethyl bis(hydroxymethyl)malonate can also react with formaldehyde and primary amines, such as methylamine, to yield N-substituted products. For instance, the reaction with formaldehyde and methylamine produces diethyl 2,2-di(N-methylaminomethyl)malonate.[\[4\]](#)

Experimental Workflow Overview



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Caption: Experimental workflow from starting materials to final products.

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